6-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a complex molecular structure Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method is the Gould-Jacobs reaction, which starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester. This reaction proceeds through a series of steps, including cyclization, saponification, and decarboxylation, to yield the desired quinoline derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoline ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 6-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown potential as an antimicrobial agent. Its derivatives have been studied for their activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Medicine: The compound and its derivatives have been investigated for their pharmacological properties. They may exhibit anti-inflammatory, antiviral, and anticancer activities, making them candidates for drug development.
Industry: In the materials science field, quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals. Their stability and versatility make them suitable for various applications.
Mechanism of Action
The mechanism by which 6-ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved can vary, but they often include enzymes or proteins critical to the survival of the microorganism.
Comparison with Similar Compounds
4-Hydroxyquinoline: A closely related compound with similar biological activities.
Quinoline-3-carboxylic acid: Another quinoline derivative with potential medicinal applications.
Ethoxyquin: A compound used as an antioxidant in animal feed.
Uniqueness: 6-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific ethoxy and ethyl substituents, which can influence its chemical reactivity and biological activity. These modifications can enhance its efficacy and selectivity compared to other quinoline derivatives.
Properties
IUPAC Name |
6-ethoxy-1-ethyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-15-8-11(14(17)18)13(16)10-7-9(19-4-2)5-6-12(10)15/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRXPUYXWIJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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